molecular formula C14H9F3N2O B8809128 2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole

2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B8809128
M. Wt: 278.23 g/mol
InChI Key: UXZDJDCNPDQQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole is a useful research compound. Its molecular formula is C14H9F3N2O and its molecular weight is 278.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H9F3N2O

Molecular Weight

278.23 g/mol

IUPAC Name

2-(3-methylpyridin-4-yl)-5-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C14H9F3N2O/c1-8-7-18-5-4-10(8)13-19-11-6-9(14(15,16)17)2-3-12(11)20-13/h2-7H,1H3

InChI Key

UXZDJDCNPDQQKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2=NC3=C(O2)C=CC(=C3)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 0.38 g of N-[2-hydroxy-5-(trifluoromethyl)phenyl]-3-methylisonicotinamide, 5 ml of tetrahydrofuran and 0.42 g of triphenylphosphine, 0.69 g of 40% toluene solution of diethyl azodicarboxylate was added dropwise at room temperature and stirred while heating at 60° C. After three hours, 5 ml of 10% aqueous solution of sodium hydroxide was added and stirred while heating at 60° C. for two hours. The reaction mixture was cooled to room temperature, and then water was added to the reaction mixture, followed by extraction with ethyl acetate twice. The combined organic layers were washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 0.29 g of 2-(3-methylpyridin-4-yl)-5-(trifluoromethyl)benzoxazole (hereinafter, referred to as “active compound 23”).
Name
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-3-methylisonicotinamide
Quantity
0.38 g
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reactant
Reaction Step One
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0.42 g
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reactant
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diethyl azodicarboxylate
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0.69 g
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solvent
Reaction Step One
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5 mL
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solvent
Reaction Step One
[Compound]
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aqueous solution
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0 (± 1) mol
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reactant
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reactant
Reaction Step Two
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0 (± 1) mol
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